

# Spectroscopic Profile of tert-Butyl D-leucinate Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl D-leucinate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **tert-Butyl D-leucinate hydrochloride**, a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental data for the D-enantiomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on data for its L-enantiomer, L-leucine tert-butyl ester hydrochloride, and established spectroscopic principles. The spectroscopic data for the D- and L-enantiomers are expected to be identical, with the exception of the sign of specific rotation.

## Chemical Structure and Spectroscopic Correlation

The structure of **tert-Butyl D-leucinate hydrochloride** features a chiral center at the alpha-carbon, an isobutyl side chain, a tert-butyl ester, and an amine hydrochloride. These functional groups give rise to characteristic signals in both NMR and IR spectroscopy, which are crucial for structural confirmation and purity assessment.

tert-Butyl D-leucinate hydrochloride

## Expected NMR Correlations

<sup>13</sup> C NMR	Chemical Shift (ppm)
C=O	~170
C(CH <sub>3</sub> ) <sub>3</sub>	~84
α-CH	~52
β-CH <sub>2</sub>	~40
C(CH <sub>3</sub> ) <sub>3</sub>	~28
γ-CH	~25
δ-CH <sub>3</sub>	~22

<sup>1</sup>H NMR | Chemical Shift (ppm)

NH <sub>3</sub> <sup>+</sup>	~8.4
α-CH	~3.9
γ-CH	~1.7
β-CH <sub>2</sub>	~1.6
C(CH <sub>3</sub> ) <sub>3</sub>	~1.5
δ-CH <sub>3</sub>	~0.9

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Caption: Chemical structure of tert-Butyl D-leucinate and its expected NMR correlations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **tert-Butyl D-leucinate hydrochloride**, typically recorded in a deuterated solvent such as Deuterium Oxide (D<sub>2</sub>O) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).

### Table 1: Expected <sup>1</sup>H NMR Spectroscopic Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
$\text{NH}_3^+$	~8.4	Broad Singlet	3H	-
$\alpha\text{-CH}$	~3.9	Triplet	1H	~7.5
$\gamma\text{-CH}$	~1.7	Multiplet	1H	-
$\beta\text{-CH}_2$	~1.6	Multiplet	2H	-
$\text{C}(\text{CH}_3)_3$	~1.5	Singlet	9H	-
$\delta\text{-CH}_3$	~0.9	Doublet	6H	~6.5

**Table 2: Expected  $^{13}\text{C}$  NMR Spectroscopic Data**

Carbon	Chemical Shift ( $\delta$ , ppm)
$\text{C=O}$ (Ester Carbonyl)	~170
$\text{C}(\text{CH}_3)_3$ (Quaternary)	~84
$\alpha\text{-CH}$	~52
$\beta\text{-CH}_2$	~40
$\text{C}(\text{CH}_3)_3$ (Methyls)	~28
$\gamma\text{-CH}$	~25
$\delta\text{-CH}_3$	~22

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic IR absorption bands for **tert-Butyl D-leucinate hydrochloride**.

**Table 3: Expected IR Spectroscopic Data**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity	Vibration
N-H Stretch (Amine Salt)	3100 - 2800	Strong, Broad	Stretching
C-H Stretch (Alkyl)	2960 - 2850	Medium to Strong	Stretching
C=O Stretch (Ester)	~1740	Strong	Stretching
N-H Bend (Amine Salt)	1600 - 1500	Medium	Bending
C-O Stretch (Ester)	1250 - 1150	Strong	Stretching

## Experimental Protocols

The following sections provide generalized experimental protocols for obtaining NMR and IR spectra of amino acid hydrochlorides like **tert-Butyl D-leucinate hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for preparing an NMR sample of an amino acid hydrochloride is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of **tert-Butyl D-leucinate hydrochloride** into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CDCl<sub>3</sub>). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
- Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer, typically operating at a field strength of 300 MHz or higher for <sup>1</sup>H NMR. Standard acquisition parameters for <sup>1</sup>H

and proton-decoupled  $^{13}\text{C}$  NMR spectra are generally sufficient. For quantitative analysis, an internal standard may be added.[1][2]

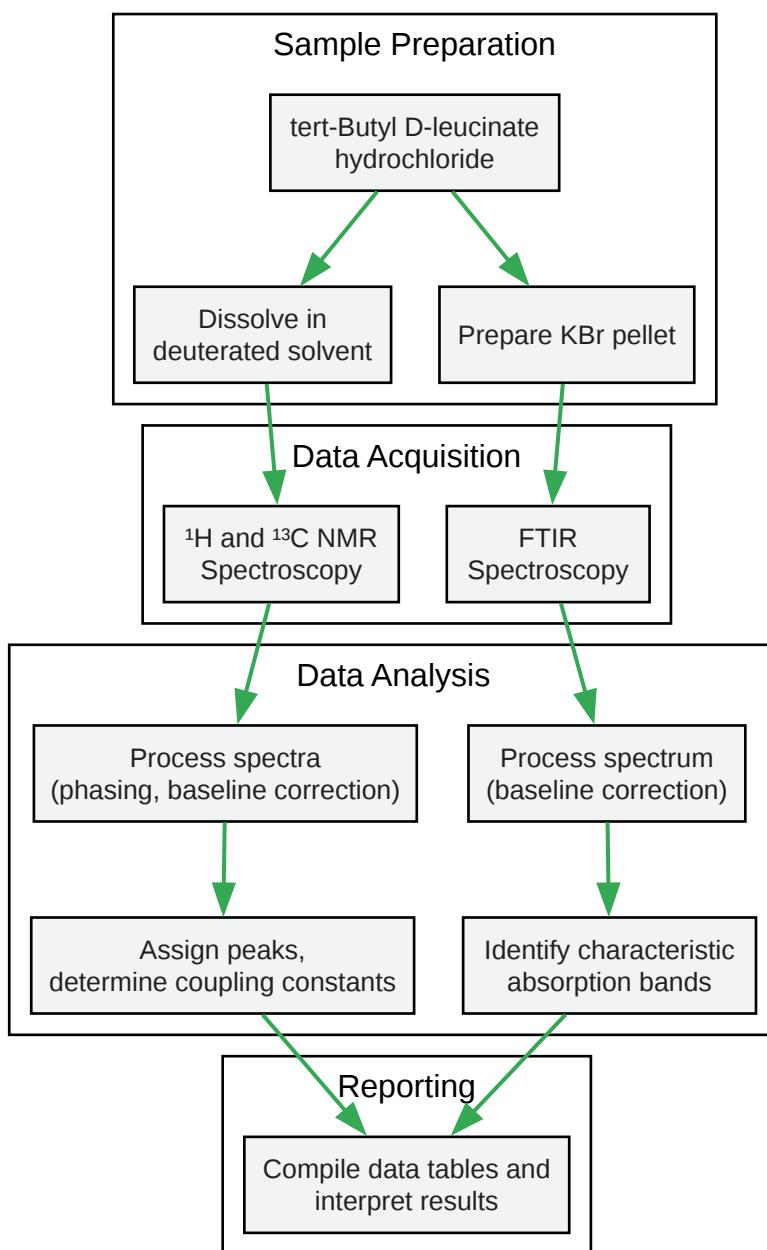
## Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

- Sample and KBr Preparation: Dry spectroscopic grade KBr in an oven at  $\sim 110^\circ\text{C}$  for several hours to remove any moisture and then allow it to cool in a desiccator.[3][4]
- Grinding and Mixing: In an agate mortar, thoroughly grind a small amount of **tert-Butyl D-leucinate hydrochloride** (1-2 mg) with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.[3][4]
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5][6]
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet should also be recorded for baseline correction.[5]

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **tert-Butyl D-leucinate hydrochloride**.



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Caption: A typical workflow for spectroscopic data acquisition and analysis.

This guide provides foundational spectroscopic information for **tert-Butyl D-leucinate hydrochloride**. For definitive structural confirmation and analysis, it is always recommended to acquire experimental data on the specific sample of interest and compare it with reference data where available.

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